

Spectroscopic analysis to confirm the structure of 2-Bromo-6-(bromomethyl)pyridine

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Compound of Interest

Compound Name: 2-Bromo-6-(bromomethyl)pyridine

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Spectroscopic Analysis of 2-Bromo-6-(bromomethyl)pyridine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **2-Bromo-6-(bromomethyl)pyridine**, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents predicted ^1H NMR data alongside experimentally confirmed data for structurally similar and relevant pyridine derivatives. This comparative approach allows for a reasoned estimation of the expected spectral features of **2-Bromo-6-(bromomethyl)pyridine** and provides a valuable resource for its characterization.

Comparison of Spectroscopic Data

The following tables summarize the available ^1H NMR, ^{13}C NMR, and mass spectrometry data for **2-Bromo-6-(bromomethyl)pyridine** and its analogues.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) and Multiplicity
2-Bromo-6-(bromomethyl)pyridine (Predicted)	7.84 (t, J = 7.9 Hz, 1H), 7.69 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 7.8 Hz, 1H), 4.50 (s, 2H)[1]
2,6-Bis(bromomethyl)pyridine	7.71-7.68 (dd, J=7.5, 8.0 Hz, 1H), 7.38-7.36 (d, J=8.0 Hz, 2H), 4.53 (s, 4H)[2]
2-Bromo-6-(chloromethyl)pyridine	7.69 (t, J=7.8 Hz, 1H), 7.48 (d, J=7.7 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 4.63 (s, 2H)
2-Bromo-6-methylpyridine	Data available from commercial suppliers.[3]

Note: The ^1H NMR data for **2-Bromo-6-(bromomethyl)pyridine** is predicted and should be confirmed by experimental analysis.

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ)
2-Bromo-6-(bromomethyl)pyridine	No experimental data available.
2,6-Bis(bromomethyl)pyridine	157.0, 138.4, 123.1, 33.8[2]
2-Bromo-6-(chloromethyl)pyridine	157.8, 141.4, 139.4, 127.5, 121.6, 45.7[4]
2-Bromopyridine	Data available.[5]

Table 3: Mass Spectrometry Data

Compound	m/z (Method)
2-Bromo-6-(bromomethyl)pyridine	M.Wt: 250.92[6][7]
2,6-Bis(bromomethyl)pyridine	263.90193 (LC-TOF, $\text{M}+\text{H}^+$)[2]
2-(Bromomethyl)pyridine	Data available from NIST Mass Spectrometry Data Center.[8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1.0 s
 - Pulse width: 30-45°
 - Acquisition time: 3-4 s
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s
 - Pulse width: 30°

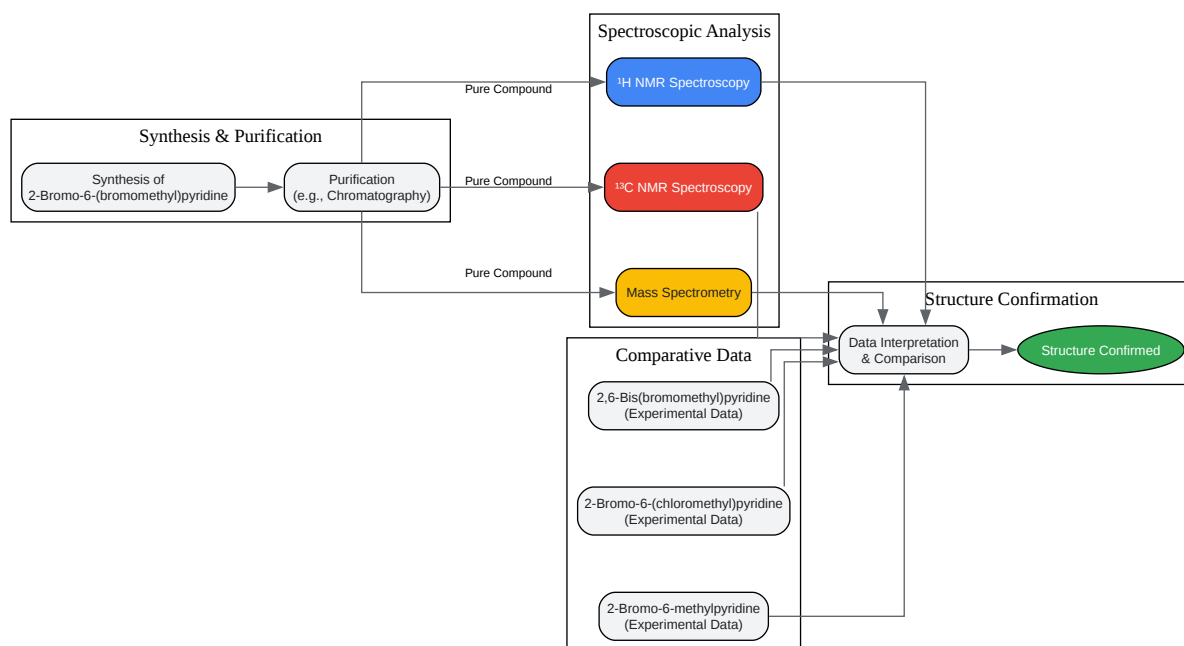
- Acquisition time: 1-2 s
- Spectral width: -10 to 220 ppm
- Decoupling: Proton-decoupled

2. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
 - For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.
 - For Electron Ionization (EI): A gas chromatograph coupled to a mass spectrometer (GC-MS).
- Parameters (ESI/APCI):
 - Ionization mode: Positive or negative, depending on the analyte.
 - Capillary voltage: 3-4 kV
 - Nebulizer pressure: 30-50 psi
 - Drying gas flow: 5-10 L/min
 - Drying gas temperature: 300-350 °C
- Parameters (GC-MS - EI):
 - Injector temperature: 250 °C
 - Oven temperature program: Start at a suitable temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C).
 - Ionization energy: 70 eV

Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **2-Bromo-6-(bromomethyl)pyridine**, incorporating the comparative analysis with its analogues.



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Workflow for the spectroscopic confirmation of **2-Bromo-6-(bromomethyl)pyridine**.

This guide highlights the importance of a multi-technique spectroscopic approach and the utility of comparative analysis with known compounds for the structural elucidation of novel or less-characterized molecules. For definitive structural confirmation of **2-Bromo-6-(bromomethyl)pyridine**, obtaining experimental spectroscopic data is highly recommended.

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